Serelaxin vs. Novel Long-Acting Relaxin Analogs: Terminal Elimination Half-Life Comparison
Serelaxin exhibits a terminal elimination half-life of 6.5–8.8 hours following intravenous infusion, which defines the standard against which next-generation long-acting relaxin analogs are compared [1]. In contrast, emerging long-acting relaxin analogs have been specifically engineered to extend half-life beyond that of serelaxin to overcome the requirement for continuous intravenous infusion in therapeutic settings [2].
| Evidence Dimension | Terminal elimination half-life |
|---|---|
| Target Compound Data | 6.5–8.8 hours |
| Comparator Or Baseline | Long-acting relaxin analogs (engineered for extended half-life; exact values under investigation) |
| Quantified Difference | Serelaxin serves as the short half-life baseline; analogs are engineered to exceed this value |
| Conditions | Single 4-hour intravenous infusion at 10 μg/kg in healthy subjects and patients with renal impairment |
Why This Matters
Researchers evaluating novel long-acting RXFP1 agonists require serelaxin as the native-sequence reference control to quantify the magnitude of pharmacokinetic improvement.
- [1] Dahlke M, Halabi A, Canadi Semadeni J, et al. Pharmacokinetics of Serelaxin in Patients with Severe Renal Impairment or End-Stage Renal Disease Requiring Hemodialysis: A Single-dose, Open-label, Parallel-group Study. J Clin Pharmacol. 2016;56(4):474-483. View Source
- [2] Wołowiec Ł, Jaśniak A, Osiak-Gwiazdowska J, et al. Long-acting relaxin analogues: a novel tool in cardiology. Front Pharmacol. 2025;16:1626469. View Source
